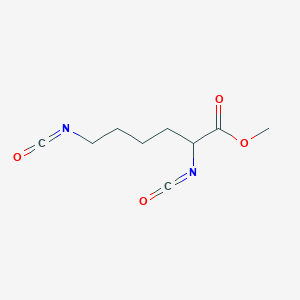

2,6-二异氰酸酯己酸甲酯

描述

Synthesis Analysis

The synthesis of novel diisocyanates, including compounds similar to methyl 2,6-diisocyanatohexanoate, often involves the polycondensation of diisocyanates with other chemical entities. For instance, Barikani, Yeganeh, and Ataei (1999) describe the synthesis of two novel diisocyanates and their subsequent use in creating thermally stable and soluble polyimides (Barikani, Yeganeh, & Ataei, 1999). Similarly, Garçon et al. (2001) achieved the synthesis of new polyurethanes by reacting 1,6-hexamethylene diisocyanate with sugars, highlighting the versatility of diisocyanate chemistry (Garçon et al., 2001).

Molecular Structure Analysis

The molecular structure of diisocyanates plays a critical role in their reactivity and the properties of the resulting polymers. Investigations into the molecular structures of related compounds, such as methylisocyanate and methylisothiocyanate, have been conducted using techniques like electron diffraction, which provide valuable insights into bond lengths and angles that are foundational to understanding the reactivity and applications of these compounds (Anderson, Rankin, & Robertson, 1972).

Chemical Reactions and Properties

Diisocyanates react with a variety of compounds to form polyurethanes, polyimides, and other polymers. The reactivity of diisocyanates with alcohols to form urethanes and with amines to form ureas is a cornerstone of polyurethane chemistry. The study by Sun et al. (2014) on the phosgene-free synthesis of hexamethylene-1,6-diisocyanate exemplifies the innovative approaches being explored to produce diisocyanates more safely and efficiently (Sun et al., 2014).

Physical Properties Analysis

The physical properties of diisocyanate-derived polymers, such as solubility, thermal stability, and mechanical strength, are directly influenced by the structure of the diisocyanate precursor. Studies, such as those conducted by Barikani, Yeganeh, and Ataei (1999), delve into these aspects by examining the solution viscosity, solubility properties, and thermal behavior of polymers synthesized from novel diisocyanates (Barikani, Yeganeh, & Ataei, 1999).

Chemical Properties Analysis

The chemical properties of diisocyanates, including their reactivity with various functional groups, are pivotal in the design and synthesis of advanced materials. The work by Wisnewski et al. (2019) on the reactivity of methylene diphenyl diisocyanate isomers with glutathione showcases the nuanced understanding required to manipulate these compounds for specific applications (Wisnewski, Liu, & Nassar, 2019).

科学研究应用

有机凝胶化

2,6-二异氰酸酯己酸甲酯用于有机凝胶化过程 . 它与烷基胺混合,在室温下进行原位有机凝胶化 . 此过程在混合后几秒钟内产生有机凝胶 . 通过原位有机凝胶化制备的有机凝胶,其FT-IR光谱和SEM照片与传统有机凝胶化形成的有机凝胶非常相似 .

可生物降解的聚氨酯

在可生物降解的聚氨酯的设计和合成中,2,6-二异氰酸酯己酸甲酯是优选的,因为它在相应的氨基甲酸酯或脲键降解后会释放无毒的赖氨酸 . 这些聚氨酯在各种生物医学领域具有潜在的应用 .

心血管应用

使用2,6-二异氰酸酯己酸甲酯合成的可生物降解的聚氨酯,由于其优异的机械性能和良好的生物相容性,已被用于心血管应用 .

肌肉骨骼应用

这些可生物降解的聚氨酯也用于肌肉骨骼治疗 . 它们提供广泛的机械性能,以满足各种生物医学应用中医疗器械的需求 .

神经再生

使用2,6-二异氰酸酯己酸甲酯合成的可生物降解的聚氨酯已被用于神经再生<a aria-label="2: 5. Nerve Regeneration" data-citationid

安全和危害

未来方向

作用机制

Target of Action

Methyl 2,6-diisocyanatohexanoate is a highly reactive compound that primarily targets gelators in organic solvents . Gelators are substances that have the ability to form a gel, a semi-solid system consisting of networks that span the volume of a liquid medium and ensnare it through surface tension and capillary action .

Mode of Action

The compound interacts with its targets through a process known as in situ organogelation . This process involves the mixing of Methyl 2,6-diisocyanatohexanoate with alkylamines, leading to the formation of organogels within several seconds after mixing . This is in contrast to conventional organogelation, which involves the dissolution of gelators by heating .

Biochemical Pathways

The compound’s ability to form organogels suggests that it may influence the physical properties of organic solvents and potentially affect various biochemical reactions within these solvents .

Pharmacokinetics

Given its reactivity and use in organogelation, it is likely that these properties would be significantly influenced by the specific conditions of the solvent environment .

Result of Action

The primary result of Methyl 2,6-diisocyanatohexanoate’s action is the formation of organogels . These organogels have similar FT-IR spectra and SEM photographs to those formed by conventional organogelation . This suggests that the compound’s action leads to the creation of stable, structured networks within the organic solvent .

Action Environment

The action of Methyl 2,6-diisocyanatohexanoate is highly dependent on the specific conditions of the environment. For instance, the process of in situ organogelation occurs at room temperature . Additionally, the compound’s reactivity and the resulting formation of organogels can be influenced by factors such as the presence of alkylamines and the properties of the organic solvent .

生化分析

Biochemical Properties

The role of Methyl 2,6-diisocyanatohexanoate in biochemical reactions is primarily as a reactive intermediate in the formation of polyurethane polymers . The isocyanate groups on Methyl 2,6-diisocyanatohexanoate can react with compounds containing active hydrogen atoms, such as water, alcohols, and amines

Molecular Mechanism

The molecular mechanism of action of Methyl 2,6-diisocyanatohexanoate is primarily through its reactivity with compounds containing active hydrogen atoms . This can lead to the formation of urethane linkages, which are integral to the structure of polyurethane polymers

属性

IUPAC Name |

methyl 2,6-diisocyanatohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4/c1-15-9(14)8(11-7-13)4-2-3-5-10-6-12/h8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYLRODJJLADBOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCCCN=C=O)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401303005 | |

| Record name | Methyl 2,6-diisocyanatohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401303005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4460-02-0 | |

| Record name | Methyl 2,6-diisocyanatohexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4460-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,6-diisocyanatohexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004460020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2,6-diisocyanatohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401303005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2,6-diisocyanatohexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.467 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

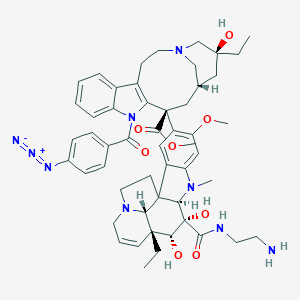

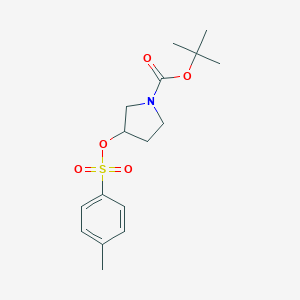

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

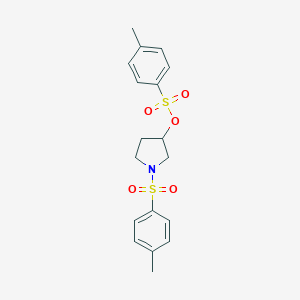

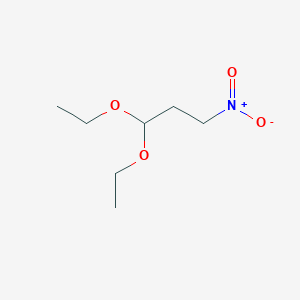

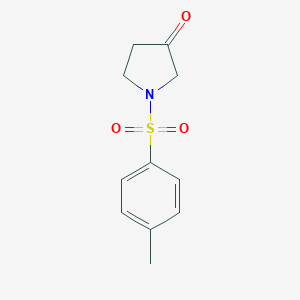

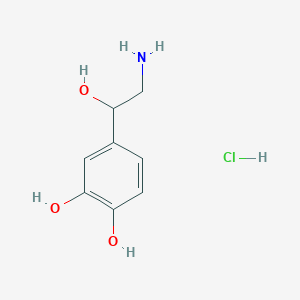

Feasible Synthetic Routes

Q & A

Q1: How does Methyl 2,6-diisocyanatohexanoate contribute to the formation of organogels, and what unique properties does this method offer?

A1: Methyl 2,6-diisocyanatohexanoate (LDI) plays a crucial role in a process called "in situ organogelation" []. Unlike conventional organogelation, which requires heating to dissolve gelator molecules, in situ organogelation utilizes LDI's high reactivity with compounds like alkylamines. This reaction occurs at room temperature, leading to the rapid formation of organogels within seconds []. This method allows the creation of organogels from solvents that traditional methods struggle with, expanding the possibilities for material design and applications.

Q2: How does the choice of diisocyanate and chain extender impact the properties of the resulting segmented polyurethanes (SPUs)?

A2: The choice of diisocyanate, like Methyl 2,6-diisocyanatohexanoate (LDI) or 1,4-diisocyanatobutane (BDI), and chain extender, such as 1,3-propanediol (PDO) or 1,4-butanediamine (BDA), significantly affects the properties of the resulting SPUs []. For instance, using LDI combined with BDA can inhibit the crystallization of polycaprolactone (PCL) segments within the SPU []. This inhibition, in turn, influences the microphase separation, leading to enhanced aggregation of hard segments and improved elastic properties []. Therefore, selecting the appropriate combination of diisocyanate and chain extender allows for tailoring the SPU's thermal properties, crystallinity, and mechanical behavior for specific applications.

Q3: Why is Methyl 2,6-diisocyanatohexanoate preferred over aromatic diisocyanates in the development of biodegradable polyurethane scaffolds for tissue engineering?

A3: Methyl 2,6-diisocyanatohexanoate (LDI) is favored over aromatic diisocyanates in biodegradable polyurethane scaffold development due to its biocompatibility and the non-toxic nature of its degradation products []. Aromatic diisocyanates, when degraded, can release toxic diamines, posing risks to cellular health and tissue regeneration []. LDI, on the other hand, offers a safer alternative as it breaks down into less harmful byproducts. This characteristic makes LDI-based polyurethanes well-suited for biomedical applications where biocompatibility is paramount.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{1-[(4-Methylphenyl)sulfonyl]-3-pyrrolidinyl}(diphenyl)acetonitrile](/img/structure/B27680.png)